molecular formula C14H21BBrNO2 B12966541 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12966541
M. Wt: 326.04 g/mol
InChI Key: OHGJMOSYQHTBSZ-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized pyridine derivative characterized by a bromine atom at position 2, an isopropyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 4 of the pyridine ring. Such structures are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C14H21BBrNO2

Molecular Weight

326.04 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H21BBrNO2/c1-9(2)10-8-17-12(16)7-11(10)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3

InChI Key

OHGJMOSYQHTBSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C(C)C)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from a suitably substituted pyridine derivative (e.g., 2-bromo-5-isopropylpyridine or related halogenated pyridines).
  • Introduction of the boronate ester group via borylation reactions , often catalyzed by palladium complexes.
  • Use of pinacol as the diol component to form the stable boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring).

This approach leverages the regioselectivity of metal-catalyzed borylation to install the boronate ester at the 4-position of the pyridine ring while retaining the bromine and isopropyl substituents.

Detailed Synthetic Procedures

Step Reagents & Catalysts Conditions Yield Notes
1. Borylation of 2-Bromo-5-isopropylpyridine Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate) Solvent: 1,4-dioxane or DMF; Temp: 80-100°C; Time: 4-24 h; Inert atmosphere 60-80% Typical Miyaura borylation; selective installation of boronate ester at 4-position
2. Purification Silica gel chromatography Eluent: chloroform/methanol or toluene/acetone mixtures - Removal of palladium residues and byproducts; yields pure product

Representative Experimental Example

  • A reaction mixture containing 2-bromo-5-isopropylpyridine, bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), and potassium acetate is heated in 1,4-dioxane at 90-100°C under argon for 12-24 hours.
  • After completion, the mixture is cooled, diluted with water and extracted with organic solvents.
  • The organic layer is dried over sodium sulfate, concentrated, and purified by silica gel chromatography.
  • The product is obtained as a pale yellow solid with yields typically ranging from 60% to 80%.

Comparative Data Table of Preparation Conditions

Parameter Typical Range/Value Comments
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or PdCl2(dppf) Commonly used for borylation of heteroaryl bromides
Base Potassium acetate, potassium carbonate Facilitates transmetallation step
Solvent 1,4-Dioxane, DMF, or mixture with water Polar aprotic solvents preferred
Temperature 80-105°C Elevated temperature needed for efficient reaction
Reaction Time 4-24 hours Depends on catalyst and substrate
Yield 60-80% Good yields with optimized conditions
Purification Silica gel chromatography Removes catalyst residues and impurities

Research Findings and Optimization Notes

  • Microwave irradiation has been reported to accelerate similar borylation reactions, reducing reaction times to 30 minutes with comparable yields.
  • Use of ligand-modified palladium catalysts (e.g., Pd with biphenylphosphine ligands) can improve selectivity and yield.
  • The presence of lithium chloride as an additive can enhance catalyst stability and reaction efficiency.
  • Inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation.
  • Post-reaction treatment with palladium scavengers (e.g., silica gel impregnated with scavengers) effectively removes residual palladium, improving product purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables this compound to participate in palladium-catalyzed Suzuki-Miyaura couplings. These reactions form carbon-carbon bonds between the pyridine ring and aryl/heteroaryl halides.

Typical Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PEPPSI-IPr ([1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride)

  • Base : Cs₂CO₃, K₃PO₄, or NaOH

  • Solvent : 1,2-dimethoxyethane (DME)/water or dioxane/water mixtures

  • Temperature : 120–130°C (microwave irradiation)

Example Reaction :

ReactantProductYieldConditionsSource
Aryl halide (e.g., 4-iodobenzimidazole)Biaryl derivative (e.g., 4-(1,4-dimethylpyrazol-5-yl)benzimidazole)75–85%Pd catalyst, Cs₂CO₃, DME/H₂O, 120°C, 1h

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronate ester.

  • Reductive elimination to form the C–C bond .

Buchwald-Hartwig Amination

The bromine atom undergoes substitution with amines via palladium-catalyzed amination.

Key Features :

  • Catalyst : Pd₂(dba)₃ with Xantphos or RuPhos ligands

  • Base : NaOtBu or Cs₂CO₃

  • Solvent : Toluene or THF at 80–100°C

Reactivity :
The bromine’s position (para to boronate) enhances electrophilicity, facilitating nucleophilic attack by amines.

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling with phenols or thiols replaces bromine with O-/S-containing groups.

Conditions :

  • Catalyst : CuI/1,10-phenanthroline

  • Base : K₂CO₃

  • Solvent : DMF at 110°C

Reductive Elimination in Iron-Catalyzed Reactions

In iron-catalyzed systems (e.g., with FeCl₂ and IMes ligand), the compound participates in C–C bond formation via reductive elimination. A proposed mechanism involves:

  • Formation of a low-valent Fe complex.

  • Coordination of bromide and substrate.

  • Reductive elimination to release the biaryl product .

Comparative Reaction Data

Reaction TypeCatalystBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura CouplingPEPPSI-IPrCs₂CO₃DME/H₂O12085
Buchwald-HartwigPd₂(dba)₃/XantphosNaOtBuToluene10078
Ullmann CouplingCuI/PhenanthrolineK₂CO₃DMF11065

Stability and Side Reactions

  • Hydrolysis Risk : The boronate ester is stable under basic conditions but may hydrolyze in strongly acidic media.

  • Competitive Pathways : Bromine displacement may compete with boronate reactivity if reaction conditions are suboptimal .

This compound’s dual functionality (boron and bromine) makes it indispensable in synthesizing complex molecules for pharmaceuticals and materials science. Experimental protocols emphasize microwave-assisted conditions for improved efficiency .

Scientific Research Applications

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Catalysis: Employed as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is highly reactive in coupling reactions, allowing the compound to form new carbon-carbon bonds. The bromine atom can also be substituted with other nucleophiles, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, emphasizing substituent positions, molecular weights, and applications:

Compound Name Substituent Positions (Pyridine) Molecular Weight CAS No. Key Applications Reference
2-Bromo-5-isopropyl-4-(dioxaborolan-2-yl)pyridine (Target) Br (C2), iPr (C5), Bpin (C4) 322.99* N/A† Pharmaceutical intermediates, OLEDs
5-Bromo-3-(dioxaborolan-2-yl)pyridine Br (C5), Bpin (C3) 267.97 329214-79-1 Cholinergic drug synthesis
2-Bromo-5-(dioxaborolan-2-yl)pyridine Br (C2), Bpin (C5) 310.01 214360-62-0 Cross-coupling reagents
5-Bromo-3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Fused pyrrole-pyridine system 322.99 1072152-50-1 Kinase inhibitors, anticancer agents
3-Fluoro-5-(dioxaborolan-2-yl)pyridine F (C3), Bpin (C5) 223.07 N/A Radiolabeling precursors
2-Bromo-4-(dioxaborolan-2-yl)pyridine Br (C2), Bpin (C4) 282.95 458532-82-6 Polymer chemistry

*Calculated based on formula C₁₃H₁₆BBrN₂O₂ ().

Key Observations:

Substituent Positioning: Bromine at C2 (target compound) vs. C5 () alters electronic effects. The C2 bromine may deactivate the pyridine ring, slowing cross-coupling reactions compared to C5-substituted analogs .

Heterocyclic Variations :

  • The pyrrolo[2,3-b]pyridine system () incorporates a fused nitrogen heterocycle, enhancing binding affinity in kinase inhibitors but complicating synthetic routes due to increased ring strain .

Fluorine vs. Bromine :

  • Fluorine at C3 () improves metabolic stability in pharmaceuticals but reduces electrophilicity in cross-coupling compared to bromine .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies significantly with substituent electronic and steric profiles:

  • Steric Effects : The isopropyl group in the target compound may hinder catalyst access, necessitating higher Pd loading or elevated temperatures compared to less bulky analogs like 5-Bromo-3-(dioxaborolan)pyridine .

Biological Activity

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its unique structural features and potential biological activities. The compound integrates a brominated pyridine moiety with a dioxaborolane group, which enhances its reactivity and versatility in synthetic organic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is C14H21BBrNO2. Its structure includes:

  • A bromine atom at the 2-position of the pyridine ring.
  • An isopropyl group at the 5-position.
  • A dioxaborolane unit at the 4-position.

This configuration contributes to the compound's unique reactivity profile.

PropertyValue
Molecular Weight326.04 g/mol
IUPAC Name2-bromo-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS Number1402233-24-2

The biological activity of 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. Notably:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Coupling Reactions : The boronate ester group is reactive in Suzuki-Miyaura coupling reactions.
    These mechanisms allow the compound to form new chemical entities that may exhibit significant biological properties.

Inhibition Studies

Research indicates that compounds with similar structural motifs often exhibit inhibitory activity against key biological targets. For instance:

  • GSK-3β Inhibition : Compounds structurally related to this pyridine derivative have shown competitive inhibition against GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on substituents .
    CompoundIC50 (nM)
    Compound A8
    Compound B1314

Cytotoxicity

Studies have evaluated the cytotoxic effects of related compounds on various cell lines. For example:

  • In HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cells, certain derivatives exhibited significant cytotoxicity at concentrations ranging from 0.1 to 100 µM .
    Concentration (µM)Cell Viability (%)
    0.1>90
    1>80
    10<50

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored through assays measuring nitric oxide (NO) and interleukin (IL)-6 levels in BV-2 cells. Notably:

  • At a concentration of 1 µM, certain derivatives significantly reduced NO and IL-6 levels compared to controls .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry:

  • Anticancer Properties : Research indicates that derivatives similar to this compound exhibit promising anticancer activity against various cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .
    Cell LineIC50 (µM) Compound AIC50 (µM) 5-FU
    MCF-79.4617.02
    MDA-MB-2317.7511.73

Q & A

What are the key synthetic strategies for preparing 2-bromo-5-isopropyl-4-(dioxaborolan-2-yl)pyridine?

Basic Research Focus
The compound is typically synthesized via sequential functionalization of the pyridine core. A common approach involves:

Miyaura borylation : Introducing the boronic ester group at the 4-position using Pd-catalyzed borylation of a halogenated pyridine precursor (e.g., 4-bromo-5-isopropylpyridine) with bis(pinacolato)diboron .

Halogen retention or reintroduction : The bromine at position 2 may be retained during borylation or reintroduced via electrophilic substitution, depending on the starting material’s reactivity.
Key Considerations :

  • Use of Pd catalysts (e.g., Pd(dppf)Cl₂) and anhydrous conditions to avoid protodeboronation.
  • Solvent selection (e.g., THF or dioxane) to stabilize intermediates .

How is structural integrity validated for this compound?

Basic Research Focus
Verification involves:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., isopropyl CH₃ splits, boronic ester B-O peaks).
  • X-ray crystallography : Software like SHELXL or OLEX2 resolves steric effects from the isopropyl and boronic ester groups.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ± 0.001 Da) .

What are the optimal conditions for Suzuki-Miyaura cross-coupling using this boronic ester?

Advanced Research Focus
Methodology :

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Base selection : Cs₂CO₃ or K₃PO₄ in biphasic solvent systems (toluene/water) to enhance coupling efficiency .
  • Temperature : 80–100°C to balance reactivity and boronic ester stability.
    Data Contradiction Analysis :
  • Lower yields may arise from competing protodeboronation; troubleshoot by adjusting base strength or using additives like LiCl .

How does the isopropyl group influence reactivity in cross-coupling?

Advanced Research Focus
Steric Effects :

  • The isopropyl group at position 5 reduces reaction rates in Suzuki coupling due to steric hindrance near the boronic ester.
  • Mitigation Strategies :
    • Use bulky ligands (e.g., XPhos) to stabilize the Pd center.
    • Increase reaction time or temperature to overcome kinetic barriers .
      Electronic Effects :
  • The electron-donating isopropyl group may slightly activate the pyridine ring, but steric factors dominate .

How can computational tools predict this compound’s reactivity?

Advanced Research Focus
Methods :

  • DFT calculations : Model transition states for Suzuki coupling to predict regioselectivity.
  • Molecular docking : Study interactions with catalytic Pd complexes using software like Gaussian or ORCA.
  • Crystallographic software : ORTEP-III visualizes steric clashes, aiding in rational ligand design .

What are common stability challenges during storage?

Basic Research Focus
Instability Factors :

  • Moisture sensitivity : Boronic esters hydrolyze to boronic acids. Store under inert gas (N₂/Ar) at –20°C.
  • Light-induced degradation : Amber glass vials reduce radical formation.
    Validation : Monitor purity via HPLC with UV detection at 254 nm .

How to resolve discrepancies in <sup>11</sup>B NMR data?

Advanced Research Focus
Case Study :

  • Expected <sup>11</sup>B NMR peak for dioxaborolane: ~30 ppm. Shifts to ~28 ppm may indicate partial hydrolysis.
  • Troubleshooting :
    • Dry solvent systems (e.g., molecular sieves) and repeat measurement.
    • Compare with crystallographic data (B-O bond lengths) from SHELX-refined structures .

What are applications in medicinal chemistry?

Advanced Research Focus
Methodological Use :

  • Fragment-based drug discovery : The boronic ester serves as a warhead for protease inhibitors (e.g., targeting SARS-CoV-2 M<sup>pro</sup>).
  • Biaryl synthesis : Coupling with aryl halides generates kinase inhibitor scaffolds .
    Case Study : Analogous compounds (e.g., 3-fluoro derivatives) show enhanced binding in kinase assays .

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